REACTION_CXSMILES
|
C([O:3][C:4](=[O:20])[C:5]([CH2:12][C:13]1[CH:18]=[CH:17][C:16]([I:19])=[CH:15][CH:14]=1)(C)[C:6](OCC)=O)C.[OH-].[Na+]>CCO>[I:19][C:16]1[CH:15]=[CH:14][C:13]([CH2:12][CH:5]([CH3:6])[C:4]([OH:20])=[O:3])=[CH:18][CH:17]=1 |f:1.2|
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
ADDITION
|
Details
|
35 mL 4N HCl are added
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 60° C. for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)CC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |